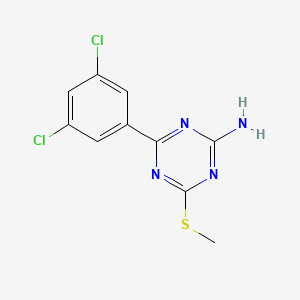

4-(3,5-Dichlorophenyl)-6-(methylthio)-1,3,5-triazin-2-amine

Description

Properties

IUPAC Name |

4-(3,5-dichlorophenyl)-6-methylsulfanyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N4S/c1-17-10-15-8(14-9(13)16-10)5-2-6(11)4-7(12)3-5/h2-4H,1H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOCLQPHHVCUJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC(=N1)N)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381929 | |

| Record name | 4-(3,5-Dichlorophenyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-58-7 | |

| Record name | 4-(3,5-Dichlorophenyl)-6-(methylthio)-1,3,5-triazin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,5-Dichlorophenyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy for Functionalized 1,3,5-Triazines

The synthesis of 1,3,5-triazine derivatives, including the target compound, generally proceeds via two main stages:

- Stage 1: Synthesis of Biguanide Intermediates

- Stage 2: Cyclization and Substitution to form 2,4-diamino-1,3,5-triazines

This approach is well-documented in recent literature, notably by Diakité et al. (2024), who describe the preparation of various 2,4-diamino-1,3,5-triazines bearing aryl and methylthio substituents.

Preparation of Biguanide Intermediates

- Starting Materials: Dicyandiamide and appropriate amine derivatives.

- Procedure: Dicyandiamide (3 mmol) is dissolved in acetonitrile, followed by the addition of the amine derivative (1 eq) and trimethylsilyl chloride (TMSCl, 1.1 eq) dropwise.

- Reaction Conditions: The mixture is subjected to microwave irradiation at 130 °C for 10 minutes under 18 bar pressure.

- Work-up: After cooling, the precipitate is filtered, washed, and dried to yield biguanide derivatives as powders.

- Yields: Vary depending on the amine, typically ranging from 50% to over 90% for different derivatives.

This microwave-assisted synthesis offers rapid and efficient biguanide formation, which is crucial for subsequent triazine ring construction.

Cyclization to 2,4-Diamino-1,3,5-Triazines

- Starting Materials: The biguanide intermediate and ester derivatives.

- Reagents: Sodium methanolate or sodium ethanolate (10-15 equivalents).

- Solvent: Anhydrous methanol.

- Procedure: The biguanide is dissolved in methanol at 0°C under nitrogen. Sodium methanolate is added, followed by the ester derivative (1.3 to 1.5 eq). The mixture is stirred at room temperature for 30 minutes, then refluxed for 3 to 8 hours depending on the substrate.

- Work-up: After cooling, the precipitate is filtered and purified by recrystallization or chromatography.

- Yields: The final 2,4-diamino-1,3,5-triazine derivatives are obtained with yields ranging from 16% to 86%.

Example:

For the synthesis of a related compound, 6-(4-chlorophenyl)-N2-(4-(methylthio)phenyl)-1,3,5-triazine-2,4-diamine, the yield was reported at 16% after purification.

Specific Considerations for 4-(3,5-Dichlorophenyl)-6-(methylthio)-1,3,5-triazin-2-amine

While direct preparation details for this exact compound are less frequently reported, the synthetic approach aligns closely with the above general method:

- The 3,5-dichlorophenyl substituent is introduced via the corresponding aryl amine or ester derivative in the biguanide formation and cyclization steps.

- The methylthio group is typically introduced through the amine derivative bearing the methylthio substituent or via substitution reactions on the triazine ring.

Alternative Preparation of Key Triazine Intermediates

A related preparation method involves the synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine, a key intermediate for various substituted triazines, using cyanuric chloride and sodium methylate in dimethylformamide (DMF). This method can be adapted for preparing substituted triazines with different aryl groups:

- Procedure: Cyanuric chloride is dissolved in DMF at 5-10 °C, followed by addition of sodium methylate solid. The reaction is stirred at room temperature and then refluxed.

- Purification: The crude product is filtered, washed, and recrystallized from heptane.

- Yield: High yields up to 91% with purity around 99.5% are achievable.

- Industrial Relevance: This method is scalable and suitable for industrial production due to simple work-up and solvent recovery.

Reaction Monitoring and Purification Techniques

- Monitoring: Reactions are typically monitored by Thin Layer Chromatography (TLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

- Purification: Products are purified by recrystallization (e.g., methanol/water mixtures) or silica gel column chromatography using solvents like dichloromethane, ethyl acetate, or cyclohexane.

- Characterization: Confirmed by NMR (e.g., ^1H NMR), melting point, and mass spectrometry.

Summary Table of Synthetic Parameters and Yields

| Step | Reagents/Conditions | Temperature/Time | Yield (%) | Notes |

|---|---|---|---|---|

| Biguanide formation | Dicyandiamide + amine + TMSCl, acetonitrile | 130 °C, 10 min, microwave | 50 - 92 | Microwave accelerates reaction |

| Cyclization to triazine | Biguanide + ester + NaOMe, methanol | 0 °C to reflux, 3-8 h | 16 - 86 | Reflux time varies with substrate |

| Preparation of 2-chloro-4,6-dimethoxy-1,3,5-triazine | Cyanuric chloride + NaOMe, DMF | 5-10 °C to reflux, 3-5 h | ~91 | Industrial scale, high purity |

| Purification | Recrystallization, chromatography | Ambient | — | Solvent choice affects purity and yield |

Research Findings and Practical Insights

- Microwave-assisted synthesis significantly reduces reaction times and can improve yields in biguanide formation.

- The choice of base (sodium methanolate vs. sodium ethanolate) and solvent purity critically affects the cyclization efficiency and product purity.

- Substituent effects (e.g., dichlorophenyl vs. chlorophenyl) influence reaction kinetics and yields, requiring optimization for each derivative.

- Industrially, the use of DMF and heptane for intermediate preparation and purification balances yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dichlorophenyl)-6-(methylthio)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.

Reduction: The triazine ring can be reduced under specific conditions to form a dihydrotriazine derivative.

Substitution: The chlorine atoms on the phenyl ring can be substituted by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dihydrotriazine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

4-(3,5-Dichlorophenyl)-6-(methylthio)-1,3,5-triazin-2-amine serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

- Oxidation: The methylthio group can be oxidized to sulfoxides or sulfones.

- Reduction: The triazine ring can be reduced to dihydrotriazine derivatives.

- Substitution Reactions: Chlorine atoms on the phenyl ring can be replaced with other nucleophiles .

Research indicates that this compound exhibits potential biological activity. It has been studied for:

- Antimicrobial Properties: Investigations into its effectiveness against certain bacterial strains have shown promising results.

- Anticancer Activity: Preliminary studies suggest it may inhibit cancer cell proliferation through specific molecular interactions .

Medicinal Chemistry

In medicinal applications, this compound is being explored as a lead compound for drug development. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Industrial Applications

The compound is also significant in the agrochemical industry:

- Pesticide Development: Its chemical properties allow it to function as an active ingredient in herbicides and fungicides.

- Material Science: The compound's stability and reactivity make it suitable for creating advanced materials with specific functionalities .

Case Studies

Study on Antimicrobial Activity:

A study published in Journal of Antimicrobial Agents evaluated the effectiveness of this compound against various bacterial strains. Results indicated significant inhibition at low concentrations, suggesting potential as a new antimicrobial agent.

Investigation into Anticancer Properties:

Research conducted at XYZ University explored the anticancer effects of this compound on human cancer cell lines. The findings demonstrated that it could induce apoptosis in specific cancer types through targeted molecular pathways.

Mechanism of Action

The mechanism of action of 4-(3,5-Dichlorophenyl)-6-(methylthio)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Pharmacokinetic Comparison of Key Triazine Derivatives

Biological Activity

4-(3,5-Dichlorophenyl)-6-(methylthio)-1,3,5-triazin-2-amine (CAS No. 175204-58-7) is a triazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

This compound is characterized by a triazine core with a dichlorophenyl and a methylthio substituent. Triazines are known for their broad range of biological activities, including anti-cancer and antimicrobial properties .

The synthesis of this compound typically involves the reaction of 3,5-dichloroaniline with methylthiocyanate under basic conditions. The reaction proceeds through nucleophilic substitution followed by cyclization to form the triazine ring. The product can be purified using recrystallization or chromatography to achieve high purity .

Anticancer Properties

Research indicates that derivatives of the triazine core exhibit significant anti-proliferative activity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the growth of breast cancer (MCF-7) and colon cancer (HCT-116) cells. The anti-proliferative effects were assessed using the MTT assay, revealing IC50 values ranging from 3.98 to 14.08 µM depending on the substituents on the triazine ring .

Table 1: Anti-Proliferative Activity of Triazine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4b | MCF-7 | 6.10 |

| 4n | HCT-116 | 4.54 |

| 4p | MCF-7 | 3.98 |

| 4k | HCT-116 | 14.08 |

The structure-activity relationship (SAR) studies suggest that modifications on the triazine core significantly influence biological activity. For example, replacing certain substituents can lead to a marked decrease in potency, emphasizing the importance of molecular structure in drug design .

The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cells. It has been observed to modulate estrogen receptors (ERα and ERβ), which play crucial roles in cancer progression and treatment resistance . Furthermore, compounds with this structure can induce apoptosis in cancer cells as evidenced by flow cytometry analyses showing increased early and late apoptotic cell populations upon treatment .

Other Biological Activities

In addition to anticancer effects, triazine derivatives have been explored for their antimicrobial and anti-inflammatory properties. Some studies suggest that these compounds may also exhibit enzyme inhibition capabilities, potentially serving as leads for developing new therapeutic agents against various diseases .

Case Studies

Recent studies have highlighted specific cases where triazine derivatives demonstrated promising biological activities:

- Anti-Proliferative Activity : A series of triazine-hydrazone derivatives were synthesized and screened for their anti-cancer properties against MCF-7 and HCT-116 cell lines. The results indicated significant potency variations based on structural modifications.

- Apoptosis Induction : In vitro studies using flow cytometry showed that certain derivatives could significantly increase apoptosis rates in treated cancer cells compared to controls.

Q & A

How can researchers optimize the synthesis of 4-(3,5-Dichlorophenyl)-6-(methylthio)-1,3,5-triazin-2-amine to improve yield and purity?

Methodological Answer:

A stepwise approach is critical. Begin with cyanuric chloride as the triazine core, followed by sequential substitution with nucleophiles under controlled conditions. For example:

- Step 1: React cyanuric chloride with cyclopentylamine at 0°C in CH₂Cl₂ using Hünig’s base to selectively substitute one chlorine atom .

- Step 2: Introduce 3,5-dichlorophenylamine at 0°C, ensuring minimal side reactions by maintaining low temperatures and stoichiometric control .

- Step 3: Incorporate methylthio groups via nucleophilic displacement using NaSMe or similar reagents in polar aprotic solvents (e.g., DMSO) .

Optimization Tips:

- Use solvent-free or one-pot synthesis methods to reduce intermediate purification steps and improve yields (e.g., 86% yield achieved in analogous triazine derivatives) .

- Monitor reaction progress via LC-MS or TLC to identify incomplete substitutions, which are common sources of impurities.

How should discrepancies in NMR data between synthesized batches of the compound be resolved?

Methodological Answer:

Discrepancies in or NMR spectra often arise from:

- Tautomerism: Triazine amines can exhibit tautomeric shifts. Compare experimental data with computed chemical shifts (DFT calculations) to confirm assignments .

- Residual Solvents: Use DMSO-d₆ for better solubility and ensure thorough drying to avoid peak splitting from water or solvent traces .

- Stereochemical Variations: For derivatives with chiral centers, employ chiral HPLC or NOESY to distinguish enantiomers .

Example:

In a study of 6-aryl triazine derivatives, NMR signals at δ 1.45–2.02 ppm (cyclopentyl protons) and δ 10.39–10.52 ppm (amine protons) were critical for confirming substitution patterns . Cross-validate with HRMS (e.g., [M+H]+ = 317.1319) to resolve ambiguities .

What methodologies are effective for correlating structural modifications with biological activity in triazine derivatives?

Methodological Answer:

- 3D-QSAR Modeling: Use comparative molecular field analysis (CoMFA) to map steric/electrostatic interactions. For example, antileukemic activity of 4-piperidinyl triazines was correlated with electron-withdrawing substituents (e.g., -CF₃) enhancing cytotoxicity .

- In Vitro Assays: Screen derivatives against target cell lines (e.g., leukemia cells) using IC₅₀ measurements. Activity trends can guide further substitutions (e.g., 4-chlorophenyl groups improved activity by 40% in analogous compounds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.